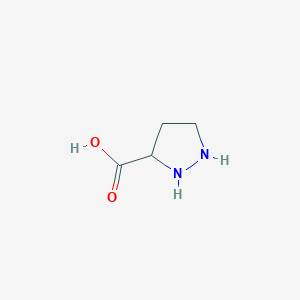

Pyrazolidine-3-carboxylic acid

描述

属性

分子式 |

C4H8N2O2 |

|---|---|

分子量 |

116.12 g/mol |

IUPAC 名称 |

pyrazolidine-3-carboxylic acid |

InChI |

InChI=1S/C4H8N2O2/c7-4(8)3-1-2-5-6-3/h3,5-6H,1-2H2,(H,7,8) |

InChI 键 |

VNUORQWNUXXHLX-UHFFFAOYSA-N |

规范 SMILES |

C1CNNC1C(=O)O |

产品来源 |

United States |

准备方法

Nucleophilic Addition of Hydrazines to α,β-Unsaturated Esters or Imides

One of the classical and widely used synthetic routes involves the nucleophilic addition of hydrazine derivatives to α,β-unsaturated esters or imides, followed by cyclization to form the pyrazolidine ring.

Example: The synthesis of racemic 5-oxo-1-phenylthis compound was achieved by nucleophilic addition of phenylhydrazine to dimethyl maleate, followed by cyclization of the resulting hydrazine-diester intermediate. This method proceeds via:

- Reaction of phenylhydrazine with dimethyl maleate to form a hydrazine-diester intermediate.

- Intramolecular cyclization to yield the pyrazolidine ring.

- Hydrolysis of ester groups to produce the carboxylic acid.

Yield and Purity: The overall yield for this three-step sequence was reported as 85%, with high purity of the final acid.

Resolution: The racemic mixture can be resolved into enantiomers by forming diastereomeric salts with chiral amines such as (R)- and (S)-α-methylbenzylamine.

Reaction of Hydrazine Compounds with Dialkyl Esters of Carboxylic Acids in the Presence of Alkali Metal Alkoxides and Organo Silver Catalysts

A more recent and industrially relevant method involves the reaction of hydrazine derivatives with dialkyl esters of carboxylic acids using alkali metal alkoxides as bases and organo silver complexes as catalysts.

-

- Preparation of alkali metal alkoxide by reacting alkali metal (e.g., sodium) with anhydrous aliphatic alcohol (C1-C5) at 50–100 °C.

- Addition of hydrazine compound (e.g., 3-chloro-2-hydrazinopyridine) to the alkoxide slurry with organo silver catalyst (e.g., Ag(PPh3)3NO3) at 20–50 °C.

- Slow addition of dialkyl ester of carboxylic acid (such as diisopropyl maleate, diethyl maleate, or di-n-butyl maleate) over 30–150 minutes while maintaining temperature between 20–50 °C.

- Reaction mass equilibration and monitoring by HPLC.

- Workup and isolation of alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate with purity >95% and yields ranging from 50% to 80% depending on ester used.

-

- Higher yields and purity compared to traditional silver salts.

- Economical and scalable process suitable for industrial production.

- Continuous stirring and controlled addition improve reaction control.

| Dialkyl Ester Used | Yield (%) | Purity (%) | Reaction Temp (°C) | Addition Time (min) |

|---|---|---|---|---|

| Diisopropyl maleate | 80 | 96.4 | 25–30 | 120 |

| Di-n-butyl maleate | 50 | 95.7 | 28–32 | 60 |

| Diethyl maleate | 51 | 95 | 25–30 | 120 |

Conjugate Addition and Cyclization Approaches

Additional methods include conjugate addition of hydrazines to α,β-unsaturated systems followed by ring closure. For example, conjugate addition of hydrazines to unsaturated imides leads to pyrazolidine derivatives, which can be further manipulated to yield this compound derivatives.

Analytical and Characterization Data

- Molecular Formula: C4H8N2O2

- Molecular Weight: 116.12 g/mol

- IUPAC Name: this compound

- SMILES: C1CNNC1C(=O)O

InChIKey: VNUORQWNUXXHLX-UHFFFAOYSA-N

Purity and Yield Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity during synthesis, especially in industrial processes.

Summary Table of Preparation Methods

化学反应分析

Acid Chloride Formation

Pyrazole-3-carboxylic acid derivatives are readily converted to acid chlorides using thionyl chloride (SOCl₂). These intermediates enable further functionalization:

-

Example : Reaction of 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (1 ) with SOCl₂ yields the corresponding acid chloride (2 ), which is stable and versatile for nucleophilic substitutions .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | SOCl₂, reflux, 4–6 hours | Pyrazole-3-carboxylic acid chloride | 85–95% |

Amide and Urea Derivatives

Acid chlorides react with amines or ureas to form amides or carbamates under mild conditions:

-

Amidation : Reaction with o-toluidine or p-toluidine in benzene/toluene yields 1H-pyrazole-3-carboxamides (e.g., 4a–d ) with moderate yields (50–55%) .

-

Urea Formation : Treatment with urea derivatives produces pyrazole-3-carbonyl-N'-urea compounds (e.g., 5a–k ), with structural diversity achieved by varying reaction conditions .

| Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| o-Toluidine | Benzene, reflux, 4 hours | Pyrazole-3-carboxamide | 50–55% | |

| Urea | Room temperature, 2–3 h | Pyrazole-3-carbonyl urea | 60–75% |

Esterification

Schotten-Baumann conditions (alcohols, base) convert acid chlorides to esters:

-

Example : Reaction with ethanol or propanol generates ethyl/propyl esters (e.g., 4a–c ) with yields of 65–80% .

| Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol | NaOH, RT, 2 hours | Ethyl pyrazole-3-carboxylate | 75% |

Cyclization Reactions

Pyrazole-3-carboxylic acid derivatives undergo cyclization to form fused heterocycles:

-

Pyrazolopyridazinones : Reaction with hydrazines (e.g., 2,3-diaminopyridine) yields 3H-imidazo[4,5-b]pyridine derivatives (e.g., 6 ) under catalytic conditions .

-

Mechanism : Theoretical studies (AM1/RHF methods) reveal bond polarization and charge redistribution during cyclization .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | 2,3-Diaminopyridine, benzene | 3H-Imidazo[4,5-b]pyridine | 49% |

Functional Group Transformations

-

Nitrile Synthesis : Dehydration of amides (e.g., 7a–b ) using SOCl₂/DMF yields nitriles (e.g., 9 ) via water elimination .

-

Thermal Decomposition : Heating 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid generates pyrazolo[3,4-d]pyridazinone derivatives .

Biological Activity

Pyrazole-3-carboxylic acid derivatives exhibit selective inhibition of human carbonic anhydrase isoforms (hCA IX/XII over hCA I/II), with Ki values in low micromolar ranges. Substituents like trifluoromethyl groups enhance potency .

| Compound | Target Enzyme | Ki (μM) | Reference |

|---|---|---|---|

| 5-(4-Trifluoromethylphenyl) | hCA XII | 4–7 |

Key Mechanistic Insights

科学研究应用

Pyrazolidine-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring with two adjacent nitrogen atoms and a carboxylic acid functional group. It is a part of the pyrazolidine family, recognized for diverse biological activities and potential therapeutic uses. The structural formula is CHNO.

Scientific Research Applications

This compound has applications in diverse fields. Interaction studies have shown that it can bind with specific enzymes and receptors, influencing biochemical pathways related to inflammation and microbial resistance, which is crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Agrochemicals Some compounds derived from this compound are being investigated for use as agrochemicals with antifungal properties.

Synthesis this compound can be synthesized through several methods and can participate in cyclocondensation reactions with hydrazines to yield more complex pyrazole derivatives.

Biological Activities this compound exhibits significant biological activities. It functions as both an anti-inflammatory agent and a precursor for synthesizing various bioactive compounds. Its ability to form stable derivatives while maintaining biological activity distinguishes it from other similar compounds.

作用机制

The mechanism by which pyrazolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between pyrazolidine-3-carboxylic acid and its analogs:

Key Observations:

- Ring Size and Rigidity : Pyrazolidine’s five-membered ring with two nitrogens introduces greater conformational rigidity compared to azetidine (4-membered) and piperidine (6-membered) derivatives. This rigidity may enhance binding specificity in drug design.

- Solubility : Salt forms (e.g., pyrrolidine-3-carboxylic acid hydrochloride) exhibit higher aqueous solubility than free acids, a critical factor in pharmacokinetic optimization .

Physicochemical and Pharmacokinetic Properties

- Polarity : this compound’s calculated logP (estimated via fragment-based methods) is lower than pyrrolidine derivatives due to its additional nitrogen, suggesting improved hydrophilicity.

- Stability : Four-membered azetidine analogs are prone to ring strain, leading to lower thermal stability compared to five- or six-membered rings .

- Biological Activity : Pyrrolidine- and piperidine-based carboxylic acids are extensively used as proline analogs in peptide drugs (e.g., ACE inhibitors), whereas pyrazolidine derivatives are less explored but show promise in bradykinin antagonist design .

生物活性

Pyrazolidine-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazines with carbonyl compounds, followed by cyclization and functionalization steps. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazolidine derivatives possess significant antibacterial and antifungal properties. A recent study indicated that specific derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against common pathogens such as Candida albicans and Aspergillus niger .

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Anticancer Potential : Research has indicated that pyrazolidine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds derived from this compound have shown effectiveness against various cancer cell lines in laboratory settings .

- Neuroprotective Effects : Some studies suggest that pyrazolidine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Screening

A study conducted on a series of pyrazolidine derivatives found that two specific compounds exhibited remarkable antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics. The compounds were tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli, showing significant promise as new antimicrobial agents .

Anti-inflammatory Activity

In another study, researchers evaluated the anti-inflammatory effects of this compound derivatives in vitro. The results demonstrated a marked reduction in the production of inflammatory mediators such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions .

Anticancer Activity

A recent investigation into the anticancer properties of pyrazolidine derivatives revealed that certain compounds effectively inhibited the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that this compound could serve as a scaffold for developing novel anticancer drugs .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Pyrazolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, a multi-step approach involving condensation of hydrazine with β-keto esters followed by acid-catalyzed ring closure is commonly employed . Reaction conditions such as solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalysts (e.g., palladium or copper) significantly impact yield and purity. Optimization studies suggest that anhydrous conditions and inert atmospheres reduce side reactions like oxidation .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm carboxylic acid (-COOH) and secondary amine (-NH-) functional groups (peaks at ~2500–3300 cm⁻¹ for -COOH and ~1500–1600 cm⁻¹ for -NH-) .

- NMR : ¹H NMR (δ 10–12 ppm for -COOH; δ 1.5–3.5 ppm for pyrrolidine protons) and ¹³C NMR (δ 170–180 ppm for carbonyl carbons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment .

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture. Dissolution in polar aprotic solvents (e.g., DMSO) is recommended for biological assays, with stability confirmed via periodic HPLC checks .

Q. What biological activity assays are suitable for evaluating this compound?

- Methodological Answer : Enzymatic inhibition assays (e.g., using fluorescence-based substrates for proteases or kinases) and cell viability assays (MTT or resazurin) are common. Dose-response curves (1–100 μM) and controls for cytotoxicity (e.g., lactate dehydrogenase release) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or impurity profiles. To address this:

- Conduct comparative studies using standardized protocols (e.g., identical cell lines and assay buffers).

- Characterize batch-to-batch purity via LC-MS and quantify impurities (e.g., byproducts from synthesis) .

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven experiments .

Q. What computational approaches are suitable for modeling this compound's interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. QSAR models help correlate structural modifications (e.g., substituents on the pyrazolidine ring) with activity .

Q. How can enantiomeric purity of this compound derivatives be achieved and validated?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipases) can yield enantiopure derivatives. Validate via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism spectroscopy .

Q. What strategies mitigate interference from this compound degradation products in analytical workflows?

- Methodological Answer : Use stability-indicating methods such as UPLC-MS/MS to monitor degradation (e.g., oxidation to pyrazolidine-3-keto acid). Accelerated degradation studies (40°C/75% RH for 4 weeks) identify major degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。